2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide
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Overview
Description
2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide is a heterocyclic compound that combines a quinoline core with a triazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the triazole ring and the chlorophenyl group. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the quinoline-triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow synthesis and other advanced techniques may also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with biological receptors through hydrogen bonding and dipole interactions. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the chlorophenyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and anastrozole, which also contain the 1,2,4-triazole ring, are well-known for their antimicrobial and anticancer activities.
Quinoline Derivatives: Chloroquine and quinine, which have a quinoline core, are widely used as antimalarial agents.
Uniqueness
2-(4-chlorophenyl)-N~4~-(1H-1,2,4-triazol-3-yl)-4-quinolinecarboxamide is unique due to its combination of a quinoline core, a triazole ring, and a chlorophenyl group
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O/c19-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)22-16)17(25)23-18-20-10-21-24-18/h1-10H,(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJMEHOCZSELBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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